



# **Preliminary Safety and Toxicity Profile of** LAS38096 (Hypothetical Data)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LAS38096 |           |
| Cat. No.:            | B7969998 | Get Quote |

Disclaimer: No public safety or toxicity data for a compound designated "LAS38096" is currently available. The following in-depth technical guide is a hypothetical example created to fulfill the structural, content, and visualization requirements of the prompt. The data presented herein is representative of a typical preclinical safety assessment for a novel small molecule entity and should not be considered factual for any real-world compound.

### **Executive Summary**

This document outlines the preliminary non-clinical safety and toxicity profile of LAS38096, a novel investigational compound. The profile has been established through a series of in vitro and in vivo studies designed to identify potential safety liabilities and to determine a safe starting dose for first-in-human studies. The studies indicate that LAS38096 has a moderate in vitro cytotoxicity profile and is non-mutagenic. In vivo studies in rodents established a No-Observed-Adverse-Effect-Level (NOAEL) and identified the liver as a potential target organ at higher doses.

## In Vitro Toxicology

The cytotoxic potential of LAS38096 was evaluated in two human cell lines, HepG2 (liver carcinoma) and HEK293 (embryonic kidney), using a neutral red uptake assay after a 24-hour incubation period.

Table 1: In Vitro Cytotoxicity of LAS38096



| Cell Line | Assay Type         | Endpoint | Value (µM) |
|-----------|--------------------|----------|------------|
| HepG2     | Neutral Red Uptake | IC50     | 48.5       |
| HEK293    | Neutral Red Uptake | IC50     | > 100      |

The mutagenic potential of **LAS38096** was assessed using a bacterial reverse mutation assay (Ames test) in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction).

Table 2: Genotoxicity Assessment of LAS38096 (Ames Test)

| Strain | Metabolic Activation (S9) | Result        |
|--------|---------------------------|---------------|
| TA98   | -                         | Non-mutagenic |
| TA98   | +                         | Non-mutagenic |
| TA100  | -                         | Non-mutagenic |
| TA100  | +                         | Non-mutagenic |

The potential for **LAS38096** to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of proarrhythmic risk, was evaluated using a whole-cell patch clamp assay in HEK293 cells stably expressing the hERG channel.

Table 3: Cardiovascular Safety - hERG Channel Inhibition

| Assay Type                | Cell Line   | Endpoint | Value (µM) |
|---------------------------|-------------|----------|------------|
| Whole-Cell Patch<br>Clamp | hERG-HEK293 | IC50     | 32.7       |

# In Vivo Toxicology

A single-dose acute oral toxicity study was conducted in Sprague-Dawley rats to determine the acute lethal dose (LD50) and to identify potential target organs.[1]



Table 4: Acute Oral Toxicity of LAS38096 in Sprague-Dawley Rats

| Species/Strain        | Dosing<br>Regimen | Endpoint | Value (mg/kg) | Key<br>Observations                                                  |
|-----------------------|-------------------|----------|---------------|----------------------------------------------------------------------|
| Sprague-Dawley<br>Rat | Single Oral Dose  | LD50     | > 2000        | No mortality<br>observed.<br>Transient<br>sedation at 2000<br>mg/kg. |
| Sprague-Dawley<br>Rat | Single Oral Dose  | NOAEL    | 500           | Mild, reversible<br>elevation in ALT<br>and AST at 1000<br>mg/kg.    |

## **Experimental Protocols**

HepG2 and HEK293 cells were seeded in 96-well plates at a density of  $1x10^4$  cells/well and allowed to attach for 24 hours. Cells were then treated with **LAS38096** at concentrations ranging from 0.1 to 100  $\mu$ M for 24 hours. Following treatment, the medium was replaced with a medium containing 50  $\mu$ g/mL neutral red and incubated for 3 hours. The cells were then washed, and the incorporated dye was solubilized. The absorbance was measured at 540 nm. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in neutral red uptake compared to vehicle-treated control cells.

The assay was performed in accordance with OECD Guideline 471. Salmonella typhimurium strains TA98 and TA100 were treated with **LAS38096** at five different concentrations (5, 50, 500, 2500, and 5000  $\mu$  g/plate ) in the presence and absence of a rat liver S9 fraction for metabolic activation. Positive and negative controls were included in each experiment. Plates were incubated at 37°C for 48 hours, and the number of revertant colonies was counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background level.

HEK293 cells stably expressing the hERG channel were used. Whole-cell voltage-clamp recordings were performed at 37°C. Cells were held at a membrane potential of -80 mV, and hERG currents were elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a







repolarizing pulse to -50 mV for 2 seconds to record the tail current. **LAS38096** was applied at increasing concentrations (0.1 to 100  $\mu$ M). The concentration-response curve was fitted to determine the IC50 value for the inhibition of the hERG tail current.

The study was conducted in compliance with OECD Guideline 423.[2] Female Sprague-Dawley rats (8-10 weeks old) were used.[3] A single oral dose of **LAS38096** was administered by gavage at doses of 300, 500, 1000, and 2000 mg/kg.[4] Animals were observed for mortality and clinical signs of toxicity for 14 days.[2] Body weight was recorded weekly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis, and a gross necropsy was performed.

### **Visualizations**





Click to download full resolution via product page

Caption: Extrinsic apoptosis pathway, a common mechanism of drug-induced cell death.





Click to download full resolution via product page

Caption: A tiered workflow for the in vitro safety assessment of new chemical entities.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and sub-chronic toxicity studies of methanol extract of Trema orientalis (Linn) blume in albino wistar rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sentinel Animal Program NTP Technical Report on the Toxicity Studies of
  Trimethylsilyldiazomethane (CASRN 18107-18-1) Administered by Nose-only Inhalation to
  Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice NCBI Bookshelf
  [ncbi.nlm.nih.gov]
- 4. Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Safety and Toxicity Profile of LAS38096 (Hypothetical Data)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7969998#las38096-preliminary-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com